molecular formula C11H17BO2S B567039 4-(Isopentylthio)phenylboronic acid CAS No. 1217500-91-8

4-(Isopentylthio)phenylboronic acid

Cat. No.: B567039
CAS No.: 1217500-91-8
M. Wt: 224.125
InChI Key: YGCYBBGQZWWUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isopentylthio)phenylboronic acid is a chemical compound with the molecular formula C11H17BO2S . It has a molecular weight of 224.13 g/mol . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17BO2S/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 224.13 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass is 224.1042311 g/mol and its monoisotopic mass is also 224.1042311 g/mol . The compound has a topological polar surface area of 65.8 Ų .

Scientific Research Applications

Bio-imaging and Photodynamic Therapy Phenylboronic acid-functionalized nanomaterials, like pyrene derivatives, have been synthesized for bio-imaging and photodynamic therapy. These materials demonstrate specific and efficient imaging of sialic acids on living cells with excellent fluorescence stability, biocompatibility, and unique two-photon fluorescence properties. Moreover, they can generate singlet oxygen under two-photon irradiation, showing potential for effective cancer cell therapy through in situ recognition and imaging of cell surface components, as well as photodynamic treatment applications (Li & Liu, 2021).

Advanced Bio-applications of Polymeric Nanomaterials The unique chemistry of phenylboronic acid, forming reversible complexes with polyols, has led to its use in diagnostic and therapeutic applications, notably in drug delivery systems and biosensors. Phenylboronic acid-decorated polymeric nanomaterials have shown promise in interacting with glucose and sialic acid, highlighting their potential in creating advanced bio-application platforms (Lan & Guo, 2019).

Catalysis in Organic Synthesis 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for dehydrative condensation between carboxylic acids and amines, facilitating amidation. This catalytic activity is crucial for synthetic applications, including α-dipeptide synthesis, where the ortho-substituent of boronic acid prevents the coordination of amines, accelerating the reaction process (Wang, Lu, & Ishihara, 2018).

Glucose-Responsive Drug Delivery Phenylboronic acid-based materials have been extensively studied for constructing glucose-responsive systems, especially for insulin delivery. The synthesis of these materials, including nanogels, micelles, vesicles, and mesoporous silica nanoparticles, has opened new avenues for controlled drug delivery, responding to glucose levels (Ma & Shi, 2014).

Antiviral and Antitumor Applications Phenylboronic-acid-modified nanoparticles have shown potential as antiviral inhibitors, particularly against the Hepatitis C virus, by blocking viral entry. Their low cellular toxicity compared to other nanoparticles underscores their promise as therapeutic agents. Similarly, phenylboronic acid has demonstrated cytotoxic activity against tumor cell lines, offering a new strategy for cancer treatment through various administration routes, including intraperitoneal and oral applications (Khanal et al., 2013); (Marasović et al., 2017).

Mechanism of Action

The mechanism of action for 4-(Isopentylthio)phenylboronic acid is not specified in the retrieved data. Boronic acids in general are known to form reversible covalent complexes with sugars, amino acids, and other biological molecules, which can influence various biological processes .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

[4-(3-methylbutylsulfanyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2S/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCYBBGQZWWUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SCCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675217
Record name {4-[(3-Methylbutyl)sulfanyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-91-8
Record name B-[4-[(3-Methylbutyl)thio]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(3-Methylbutyl)sulfanyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.